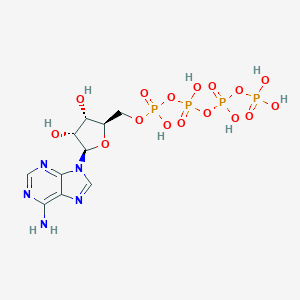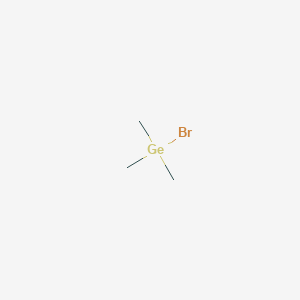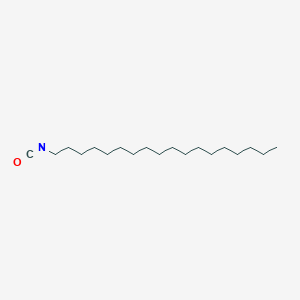
Benzyl formate
描述
苯甲酸甲酯,也称为甲酸苄酯,是一种有机化合物,分子式为 C8H8O2。它是一种无色到淡黄色的液体,具有令人愉悦的果香。由于其甜美、花香的香气,该化合物通常用于香料和香精行业。
准备方法
合成路线和反应条件: 苯甲酸甲酯可以通过苄醇与甲酸的酯化反应合成。一种常见的方法是将甲酸和苄醇的混合物在催化剂(如硫酸)的存在下加热。反应如下:
C6H5CH2OH+HCOOH→C6H5CH2OCHO+H2O
工业生产方法: 在工业环境中,苯甲酸甲酯通常通过将甲酸和过量的苄醇的混合物在升高的温度下通过二氧化钍或二氧化钛等催化剂来生产 {_svg_1}.
化学反应分析
反应类型: 苯甲酸甲酯会发生各种化学反应,包括:
水解: 在水和酸或碱催化剂的存在下,苯甲酸甲酯可以水解生成苄醇和甲酸。
还原: 苯甲酸甲酯可以使用还原剂(如氢化铝锂)还原为苄醇。
氧化: 苯甲酸甲酯的氧化可以产生苯甲醛和甲酸。
常见试剂和条件:
水解: 水中的酸性或碱性条件。
还原: 无水乙醚中的氢化铝锂。
氧化: 酸性条件下的高锰酸钾或三氧化铬。
主要产物形成:
水解: 苄醇和甲酸。
还原: 苄醇。
氧化: 苯甲醛和甲酸。
科学研究应用
苯甲酸甲酯在科学研究中具有广泛的应用范围:
化学: 用作有机合成的试剂,以及作为各种化学反应的溶剂。
生物学: 用于研究酶催化的反应和代谢途径。
医药: 研究其在药物递送系统中的潜在用途,以及作为药物化合物的先导物。
5. 作用机理
苯甲酸甲酯的作用机制涉及其与各种分子靶标和途径的相互作用。例如,在生物系统中,苯甲酸甲酯可以被酯酶水解生成苄醇和甲酸。 苄醇随后可以经历进一步的代谢转化,而甲酸可以参与各种生化途径 .
作用机制
The mechanism of action of benzyl formate involves its interaction with various molecular targets and pathways. For instance, in biological systems, this compound can be hydrolyzed by esterases to produce benzyl alcohol and formic acid. The benzyl alcohol can then undergo further metabolic transformations, while formic acid can participate in various biochemical pathways .
相似化合物的比较
苯甲酸甲酯可以与甲酸的其他酯进行比较,例如:
苯甲酸甲酯: 结构相似,但具有苯基而不是苄基。
苯乙酸甲酯: 含有苯乙基,提供不同的芳香特征。
茴香酸甲酯: 具有茴香基,有助于独特的香味。
独特性: 苯甲酸甲酯因其独特的芳香特征而独具特色,这使得它在香料和香精行业中备受重视。 其化学反应性也使其在有机合成和工业过程中具有多种应用 .
属性
IUPAC Name |
benzyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-10-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWQUFXKFGHYNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059298 | |
| Record name | Formic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with an intense pleasant, floral-fruity odour | |
| Record name | Benzyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
202.00 to 203.00 °C. @ 760.00 mm Hg | |
| Record name | Benzyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Benzyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.082-1.092 | |
| Record name | Benzyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
104-57-4 | |
| Record name | Benzyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl formate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04569 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzyl formate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formic acid, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79GJF97O0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a common method for synthesizing benzyl formate?
A1: this compound can be synthesized in a one-step process by reacting hydrazine hydrate with dimethyl carbonate to form hydrazine methyl formate. Without separating this intermediate, benzyl alcohol is added along with a catalyst to produce this compound. This method boasts simplicity, high yield and purity, and cost-effectiveness. []
Q2: Can you describe alternative synthetic routes for this compound?
A2: Beyond the hydrazine route, this compound can be produced via reactions of substituted or unsubstituted benzyl halides with alkali or alkaline earth metal formates. These reactions can be optimized with catalysts for high yields. [] Another method employs nickel (0) nanoparticles immobilized on amine-functionalized mesoporous SBA-15, catalyzing the reaction between benzyl halides and CO2 as a C1 source. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound is represented by the molecular formula C8H8O2 and has a molecular weight of 136.15 g/mol.
Q4: How can this compound be characterized using spectroscopic techniques?
A4: While specific spectroscopic data is limited in the provided research, this compound can be characterized using various techniques:
Q5: What are some of the applications of this compound?
A5: this compound is primarily known for its fragrance properties. It's used as an ingredient in various products like perfumes, cosmetics, and soaps, contributing to a pleasant, sweet, fruity aroma. [, , ]
Q6: How does the structure of this compound influence its volatility?
A6: Studies show that increasing the hydrophobicity of this compound analogs (e.g., benzyl acetate, benzyl propionate) leads to stronger control of volatility by Pluronic P-85, a surfactant. This suggests that the hydrophobic benzene ring contributes significantly to its overall volatility. []
Q7: Has this compound demonstrated any biological activity?
A7: Interestingly, a study investigated the antimicrobial potential of Picrorhiza kurroa extract, which contains this compound. While picroside-1 was identified as the primary bioactive compound, the presence of this compound within the extract suggests possible synergistic effects warranting further investigation. []
Q8: Are there any known instances of this compound undergoing thermal decomposition, and what are the products?
A8: Research indicates that this compound undergoes thermal decomposition. When heated to 98°C, it decomposes into toluene, bibenzyl, phenylacetaldehyde, formic acid, and (benzyloxy)methyl formate. Interestingly, when chlorinated solvents are used, benzyl chloride is also produced. Lower temperature decomposition (37°C) yields similar products, with the addition of this compound. []
Q9: Does strain hardening of metal surfaces influence the lubricating properties of this compound?
A9: Surprisingly, studies show that strain hardening can reduce the friction coefficient of iron when lubricated with this compound, unlike some other benzyl compounds. This suggests that this compound might interact uniquely with strained metal surfaces. []
Q10: What information is available regarding the safety of this compound for human use?
A10: Several organizations have conducted safety assessments on this compound:
- RIFM (Research Institute for Fragrance Materials): They have published a safety assessment specifically for this compound. []
- Fragrance Material Review on this compound: This review likely provides insights into its safe use in fragrances. []
- Photochemical Degradation and Toxicity Assessment: This research likely investigated the breakdown of this compound in the environment and assessed its potential toxicity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Germaspiro[5.5]undecane](/img/structure/B89822.png)







